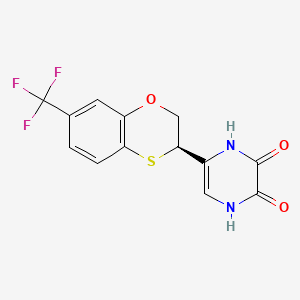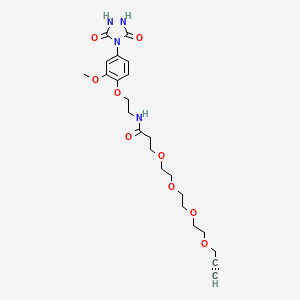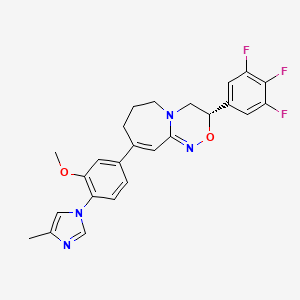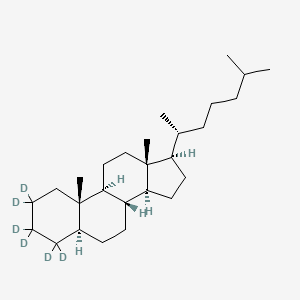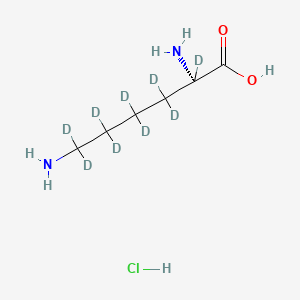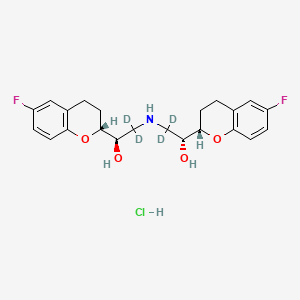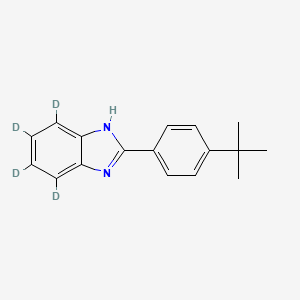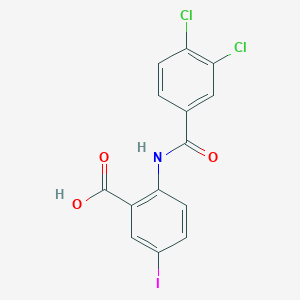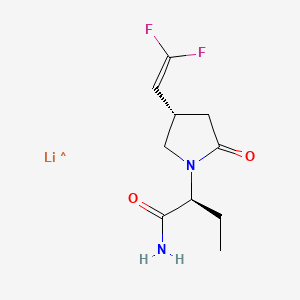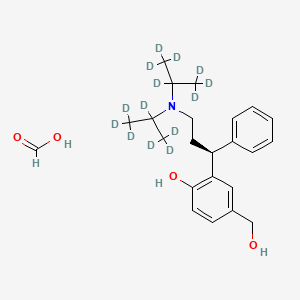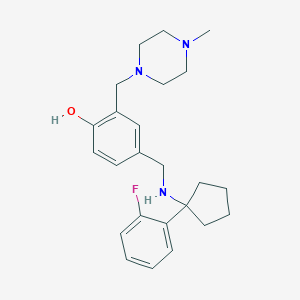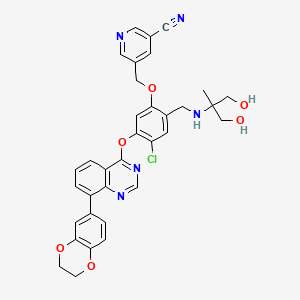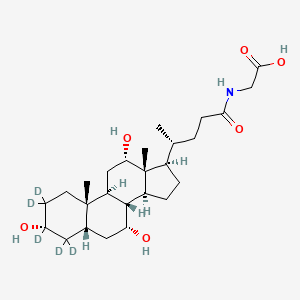
Antileishmanial agent-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antileishmanial Agent-11 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in three major forms: visceral, cutaneous, and mucocutaneous leishmaniasis. The need for effective and safe antileishmanial agents has driven extensive research, leading to the development of compounds like this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial Agent-11 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic aldehydes with appropriate amines under controlled conditions to form Schiff bases. These intermediates are then subjected to cyclization reactions using reagents like acetic anhydride or phosphorus oxychloride to yield the final product. The reaction conditions typically involve refluxing the reactants in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Antileishmanial Agent-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted derivatives with diverse functional groups.
科学的研究の応用
Antileishmanial Agent-11 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent against leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and drug delivery systems.
作用機序
The mechanism of action of Antileishmanial Agent-11 involves multiple pathways:
類似化合物との比較
Antileishmanial Agent-11 is compared with other similar compounds to highlight its uniqueness:
特性
分子式 |
C27H24ClN3O4 |
|---|---|
分子量 |
489.9 g/mol |
IUPAC名 |
[3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl] 4-[1-(4-chlorophenyl)triazol-4-yl]butanoate |
InChI |
InChI=1S/C27H24ClN3O4/c1-17(2)10-15-23-25(33)21-7-3-4-8-22(21)26(34)27(23)35-24(32)9-5-6-19-16-31(30-29-19)20-13-11-18(28)12-14-20/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3 |
InChIキー |
RKHHAANAPIAQJB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCCC3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


